
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine
Descripción general
Descripción
3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology: In biological research, 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine has been studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may contribute to its activity against specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The fluoromethyl group, in particular, may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol
(E)-3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
5-DBFPV (5-dihydrobenzofuranpyrovalerone)
Uniqueness: 3-(2,3-Dihydrobenzofuran-5-yl)-4-(fluoromethyl)pyrrolidine stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to its similar compounds. Its fluoromethyl group, in particular, adds a level of complexity and potential reactivity that is not present in the other compounds listed.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-6-11-7-15-8-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,15H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSPEQOBZJHEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNCC3CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


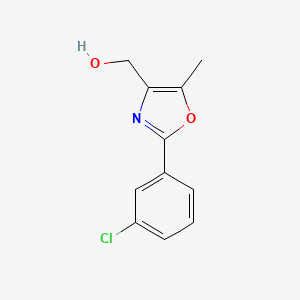
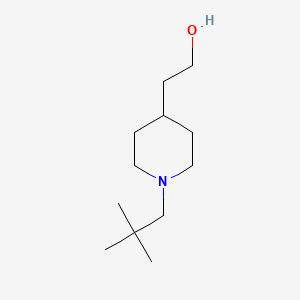
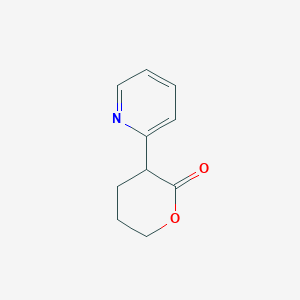
![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)
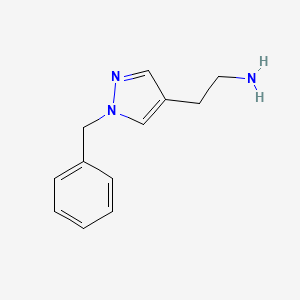

![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)
amine](/img/structure/B1488630.png)
![6-[2-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488632.png)
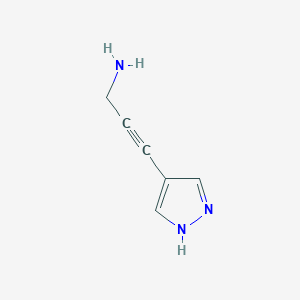
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)
